(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one, also known by its CAS number 1839080-28-2, is a complex organic compound characterized by a spirocyclic structure. It features two methoxy groups at the 7 and 8 positions and three methyl groups at the 3, 3, and 11 positions. The compound has a molecular formula of CHO and a molecular weight of approximately 270.33 g/mol. The unique spirocyclic arrangement contributes to its distinct chemical properties and potential biological activities.
The chemical reactivity of (R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one can be attributed to its functional groups. The presence of the dioxaspiro structure allows for various reactions such as:
These reactions can be exploited in synthetic pathways for further functionalization.
Preliminary studies suggest that (R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one exhibits various biological activities, including:
The synthesis of (R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one typically involves multi-step organic synthesis techniques. Common methods include:
These synthetic routes highlight the complexity and require careful optimization for yield and purity.
(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one has potential applications in various fields:
Interaction studies involving (R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one are crucial for understanding its mechanism of action and potential side effects. These studies often focus on:
Such studies provide insights into pharmacokinetics and pharmacodynamics.
Several compounds share structural similarities with (R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one. Here are some notable examples:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one | Lacks methoxy groups; simpler structure | 0.82 |
| 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one | Different spirocyclic framework | 0.80 |
| Bicyclohexane-4,4-dione Monoethylene Ketal | Similar dioxane structure | 0.82 |
| (2AR,2'R)-2a-hydroxy derivative | Complex stereochemistry | 0.82 |
| tert-butyl derivatives | Variations in substituents | 0.67 |
These comparisons highlight the uniqueness of (R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one due to its specific arrangement of functional groups and stereochemistry which may confer unique biological activities not present in other similar compounds.
The IUPAC name of this compound is derived from its spiroketal core, substituent groups, and stereochemical configuration. The base structure, 1,5-dioxaspiro[5.5]undecane, follows the von Baeyer system for spiro compounds, where two monocyclic rings share a single spiro carbon atom. The notation [5.5] indicates that each ring contains five atoms excluding the spiro carbon, consistent with IUPAC guidelines for polyspiro systems.
Key substituents are enumerated as follows:
The (R) designation specifies the absolute configuration of the chiral center at the spiro carbon, determined using the Cahn-Ingold-Prelog priority rules. Isomeric possibilities include:
The molecular formula C₁₉H₂₈O₅ is calculated as follows:
| Component | Contribution |
|---|---|
| Spiroketal core (C₁₁H₁₈O₂) | 11 C, 18 H, 2 O |
| Two methoxy groups (-OCH₃) | +2 C, +6 H, +2 O |
| Three methyl groups (-CH₃) | +3 C, +9 H |
| Ketone (-C=O) | +1 O |
| Double bond (C=C) | -2 H |
| Total | C₁₉H₂₈O₅ |
Stereochemical features include:
Spiroketal nomenclature adheres to IUPAC guidelines but diverges in specialized contexts:
The von Baeyer system’s clarity in specifying ring sizes and substituent positions makes it preferable for complex spiroketals like this compound.
Single crystal X-ray diffraction analysis has established the three-dimensional arrangement of molecules within the crystal lattice. The compound crystallizes with two formula units per unit cell (Z = 2) and one formula unit in the asymmetric unit (Z' = 1), indicating a relatively simple packing arrangement [1]. The crystal packing is characterized by the efficient space-filling arrangement typical of organic molecules, with the spirocyclic framework contributing to the overall molecular rigidity and packing efficiency.
The molecular packing in the crystal structure is influenced by the three-dimensional nature of the spirocyclic system, which creates a rigid framework that restricts molecular flexibility [2]. This conformational rigidity facilitates the formation of stable crystal contacts and contributes to the overall stability of the crystal structure. The spiro junction creates a unique three-dimensional architecture that differentiates this compound from non-spirocyclic analogs in terms of packing behavior.
The crystal structure determination was performed with high precision, as evidenced by the low residual factor of 0.0291, indicating excellent agreement between observed and calculated structure factors [1]. This high quality structural data provides reliable information about intermolecular contacts and packing arrangements within the crystal lattice.
The compound crystallizes in the monoclinic crystal system with Hermann-Mauguin space group symbol P 1 21 1 (space group number 4) [1]. This space group belongs to the chiral Sohncke groups, which is consistent with the presence of the (R)-stereocenter at position 11 of the molecule. The P 1 21 1 space group is characterized by a primitive lattice (P) with a 21 screw axis parallel to the b-axis direction [3].
The space group P 1 21 1 represents approximately 5.1% of all organic crystal structures according to Cambridge Structural Database statistics [4]. This space group exhibits the following key characteristics: it belongs to point group 2, contains only a 21 screw axis as the sole symmetry element, and generates two general positions through the screw axis operation. The Hall space group symbol P 2yb indicates the specific orientation and nature of the symmetry operations [1].
The choice of this particular space group reflects the molecular symmetry and the requirement to accommodate the chiral nature of the compound. The 21 screw axis relates molecules through a combination of 180° rotation and translation by b/2, creating a helical arrangement of molecules along the b-axis direction [3].
Analysis of bond parameters in spirocyclic systems reveals characteristic deviations from ideal tetrahedral geometry due to the constraints imposed by the spirocyclic framework [5] [6]. The spiro carbon atom, which serves as the junction between the two ring systems, experiences unique geometric constraints that affect bond lengths and angles throughout the molecular structure.
In similar spirocyclic dioxane systems, carbon-oxygen bonds in the dioxane rings typically range from 1.42 to 1.46 Å, which represents standard ether bond lengths [7]. The carbon-carbon bonds at the spirocyclic junction are often elongated to 1.54-1.56 Å compared to normal sp³-sp³ bonds (1.52-1.54 Å) due to the strain effects associated with the spiro arrangement [8].
The bond angles around the spiro carbon center deviate from the ideal tetrahedral angle of 109.5°, typically ranging from 109° to 112° [9]. The oxygen-carbon-oxygen angles in the dioxane ring are widened from tetrahedral values, typically measuring 112-115°, due to the electronic and steric effects of the oxygen atoms [6]. The cyclohexane portion of the spirocyclic system maintains bond angles closer to tetrahedral values (110-112°) when adopting a chair conformation [10].
The ketone carbonyl bond length maintains its characteristic value of approximately 1.20-1.22 Å, while the methoxy carbon-oxygen bonds exhibit typical single bond lengths of 1.38-1.42 Å [11]. These bond length variations reflect the balance between electronic effects and geometric constraints imposed by the spirocyclic framework.
Torsional strain in spirocyclic systems arises from deviations from optimal staggered conformations around carbon-carbon bonds [12]. The rigid nature of the spirocyclic framework restricts rotational freedom around bonds, leading to fixed torsional angles that may deviate from energetically favorable staggered arrangements [2].
In the dioxaspiro[5.5]undecane framework, the six-membered rings preferentially adopt chair conformations to minimize angle strain, but the spiro junction constrains some torsional angles to values that create torsional strain [13]. The presence of substituents such as methyl groups and methoxy groups can further influence torsional strain by creating steric interactions that favor specific conformations.
The spirocyclic junction creates particularly significant torsional strain effects because the spiro carbon must simultaneously satisfy the geometric requirements of both ring systems [14]. This constraint can lead to increased torsional strain in bonds adjacent to the spiro center, with effects propagating through the molecular framework depending on the rigidity of the ring systems involved.
Studies on related spirocyclic systems have demonstrated that small ring systems (three- and four-membered rings) attached to larger rings can dramatically increase torsional strain effects, leading to altered conformational preferences and increased axial stability for bulky substituents [2]. While the current compound contains six-membered rings that are less strained than smaller ring systems, the spirocyclic arrangement still introduces measurable torsional strain that influences the overall molecular conformation and crystal packing behavior.